Cas no 588702-63-0 (2-(Trifluoromethyl)quinoline-8-carboxylic acid)

2-(Trifluoromethyl)quinoline-8-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethyl)quinoline-8-carboxylic acid
- 2-TRIFLUOROMETHYL-QUINOLINE-8-CARBOXYLIC ACID
- 8-QUINOLINECARBOXYLIC ACID, 2-(TRIFLUOROMETHYL)-
- AGN-PC-00GK3A
- ANW-73592
- CTK7I8874
- MolPort-001-778-113
- PC9230
- SBB099401
- BOMGNNBFJRPTER-UHFFFAOYSA-N
- AB48762
- A898219
- 2-(Trifluoromethyl)quinoline-8-carboxylicacid
- DTXSID50473189
- 588702-63-0
- AKOS015897046
- MFCD08741360
- SCHEMBL10540200
- DB-072532
-
- MDL: MFCD08741360
- インチ: InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-4-6-2-1-3-7(10(16)17)9(6)15-8/h1-5H,(H,16,17)
- InChIKey: BOMGNNBFJRPTER-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 241.03508
- どういたいしつりょう: 241.03506292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 50.2Ų
じっけんとくせい
- 密度みつど: 1.481±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 177-178 ºC (chloroform )
- ようかいど: 極微溶性(0.36 g/l)(25ºC)、
- PSA: 50.19
2-(Trifluoromethyl)quinoline-8-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM143173-1g |
2-(trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A189004155-250mg |
2-(Trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 250mg |
$514.08 | 2023-09-01 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2051-5g |
2-(trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 5g |
$2400 | 2023-09-07 | |
Chemenu | CM143173-1g |
2-(trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 1g |
$1197 | 2021-08-05 | |
Alichem | A189004155-1g |
2-(Trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 1g |
$1254.40 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637617-5g |
2-(Trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 98% | 5g |
¥30767.00 | 2024-05-07 |
2-(Trifluoromethyl)quinoline-8-carboxylic acid 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
2-(Trifluoromethyl)quinoline-8-carboxylic acidに関する追加情報
Comprehensive Guide to 2-(Trifluoromethyl)quinoline-8-carboxylic acid (CAS No. 588702-63-0): Properties, Applications, and Market Insights
2-(Trifluoromethyl)quinoline-8-carboxylic acid (CAS No. 588702-63-0) is a specialized fluorinated quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its trifluoromethyl group and carboxylic acid functionality, serves as a versatile building block in organic synthesis. Its unique structural features make it valuable for designing molecules with enhanced bioavailability and target specificity, addressing key challenges in modern drug discovery.
The growing demand for trifluoromethyl-containing compounds like 2-(Trifluoromethyl)quinoline-8-carboxylic acid stems from their ability to improve metabolic stability and membrane permeability in bioactive molecules. Researchers frequently search for "fluorinated quinoline synthesis" or "CAS 588702-63-0 applications," reflecting the compound's relevance in developing novel therapeutic agents. Recent studies highlight its potential in creating kinase inhibitors and antimicrobial agents, aligning with the pharmaceutical industry's focus on targeted therapies.
From a chemical perspective, 2-(Trifluoromethyl)quinoline-8-carboxylic acid exhibits interesting properties due to its electron-withdrawing trifluoromethyl group and hydrogen-bonding carboxylic acid. These features influence its reactivity in amide coupling reactions and metal-catalyzed transformations, making it a valuable intermediate for constructing complex molecular architectures. The compound's solubility profile and crystalline nature facilitate purification processes, a critical factor in process chemistry optimization.
In material science applications, this quinoline derivative contributes to the development of organic electronic materials and fluorescent probes. Its conjugated π-system combined with the strong inductive effect of the CF3 group enables fine-tuning of electronic properties, addressing the search for "quinoline-based functional materials" in scientific literature. The compound's thermal stability also makes it suitable for high-temperature applications in specialty polymers.
The market for 2-(Trifluoromethyl)quinoline-8-carboxylic acid reflects broader trends in fine chemical manufacturing, with increasing demand from Asia-Pacific research centers. Suppliers often highlight its availability as a "high-purity building block" for medicinal chemistry, responding to the pharmaceutical industry's need for reliable scaffold molecules. Recent patent analyses show growing interest in this compound for developing next-generation antiviral compounds, particularly in response to global health challenges.
Quality control aspects of CAS 588702-63-0 involve rigorous HPLC analysis and spectroscopic characterization, ensuring compliance with research-grade specifications. The compound's storage stability and handling requirements are frequently addressed in technical documentation, as researchers seek information about "quinoline carboxylic acid handling precautions." Proper analytical method development for this compound remains crucial for its application in regulated industries.
Environmental and regulatory considerations for 2-(Trifluoromethyl)quinoline-8-carboxylic acid focus on green chemistry principles in its synthesis. Recent advancements in catalytic fluorination methods have improved the sustainability profile of such fluoroorganic compounds, responding to industry demands for eco-friendly synthetic routes. These developments align with searches for "sustainable fluorochemical production" in academic and industrial contexts.
Future research directions for this compound include exploration of its bioconjugation potential and applications in proteolysis targeting chimeras (PROTACs). The unique physicochemical properties of 2-(Trifluoromethyl)quinoline-8-carboxylic acid make it particularly interesting for designing targeted protein degraders, a hot topic in drug discovery. Its compatibility with click chemistry approaches further expands its utility in chemical biology research.
For researchers working with 588702-63-0, understanding its structure-activity relationships is crucial for rational drug design. The compound's three-dimensional conformation and electronic distribution influence its interactions with biological targets, making computational studies of "trifluoromethyl quinoline docking" increasingly relevant. These investigations support the development of more effective small molecule therapeutics with improved pharmacokinetic profiles.
In conclusion, 2-(Trifluoromethyl)quinoline-8-carboxylic acid represents an important chemical tool for modern research across multiple disciplines. Its combination of structural features, synthetic versatility, and biological relevance ensures continued interest from both academic and industrial researchers. As synthetic methodologies advance and new applications emerge, this compound will likely play an expanding role in addressing contemporary challenges in healthcare and materials science.
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